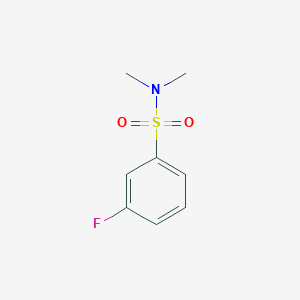

3-fluoro-N,N-dimethylbenzenesulfonamide

Description

3-Fluoro-N,N-dimethylbenzenesulfonamide is a fluorinated aromatic sulfonamide characterized by a fluorine atom at the 3-position of the benzene ring and dimethylamino groups attached to the sulfonamide moiety. This compound belongs to a class of sulfonamides widely studied for their structural versatility and applications in pharmaceuticals, agrochemicals, and materials science. The fluorine substituent introduces unique electronic and steric effects, influencing intermolecular interactions, solubility, and bioactivity .

Key Properties (Predicted/Inferred):

Properties

CAS No. |

1228432-05-0 |

|---|---|

Molecular Formula |

C8H10FNO2S |

Molecular Weight |

203.24 |

IUPAC Name |

3-fluoro-N,N-dimethylbenzenesulfonamide |

InChI |

InChI=1S/C8H10FNO2S/c1-10(2)13(11,12)8-5-3-4-7(9)6-8/h3-6H,1-2H3 |

InChI Key |

OCQMVLBZXRYGCV-UHFFFAOYSA-N |

SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)F |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC=CC(=C1)F |

Origin of Product |

United States |

Comparison with Similar Compounds

Substituent Position: Fluorine vs. Chlorine

4-Chloro-N,N-Dimethylbenzenesulfonamide (CAS 7463-22-1) serves as a chloro-substituted analog. Key differences include:

Table 1: Substituent Effects on Physical Properties

| Compound | Substituent | Molecular Weight (g/mol) | Boiling Point (°C) | pKa |

|---|---|---|---|---|

| 3-Fluoro-N,N-dimethylbenzenesulfonamide | 3-F | 203.23 | 279.6 (predicted) | -4.87 |

| 4-Fluoro-N,N-dimethylbenzenesulfonamide | 4-F | 203.23 | 279.6 | -4.87 |

| 4-Chloro-N,N-dimethylbenzenesulfonamide | 4-Cl | 219.69 | Not reported | ~-3.5* |

*Inferred from sulfonamide analogs.

Fluorine Position: 3-Fluoro vs. 4-Fluoro Derivatives

The 4-fluoro-N,N-dimethylbenzenesulfonamide isomer shares identical molecular weight and similar acidity with the 3-fluoro derivative. However, crystallographic studies highlight positional effects:

- Crystal Packing: Fluorine at the 3-position may disrupt symmetry compared to the 4-fluoro isomer, leading to distinct hydrogen-bonding networks. For example, notes that N–H⋯F interactions stabilize crystal structures in fluorinated benzimidamides, a feature likely relevant to sulfonamides .

- Bioactivity : Antiproliferative sulfonamides (e.g., pyridine derivatives in ) show IC₅₀ values as low as 20.60 μM, but positional effects of fluorine in benzenesulfonamides remain underexplored .

Heterocyclic Sulfonamide Derivatives

3-Fluoro-N,N-dimethylbenzenesulfonamide differs from heterocyclic analogs like 3-fluoro-N-[4-(3-methyltriazolo[4,3-b]pyridazin-6-yl)phenyl]benzenesulfonamide (), which incorporates a triazolopyridazine moiety. Key distinctions include:

- Biological Targets: Compounds like 4-chloro-3-{[5-(4-fluorophenyl)-1,3-oxazol-2-yl]amino}-N,N-dimethylbenzenesulfonamide () demonstrate tailored activity against cancer-related enzymes, highlighting the role of hybrid structures in drug design .

Antiproliferative Activity

While 3-fluoro-N,N-dimethylbenzenesulfonamide lacks direct activity data, structurally related sulfonamides exhibit promising results:

- Pyridine Derivatives : Compound 6 () shows an IC₅₀ of 21.81 μM against MCF-7 breast cancer cells, attributed to interactions with carbonic anhydrase IX (CA IX) .

- Thiophene/Chromene Derivatives : Sulfonamides with extended π-systems (e.g., compound 17 in ) enhance cytotoxicity, suggesting that fluorine’s electronic effects could optimize binding in the 3-fluoro analog .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.